YE6144

Immunology Autoimmune Disease Type I Interferon

YE6144 is a selective, stereochemically defined IRF5 phosphorylation inhibitor (IC50=0.09μM) for ex vivo PBMC assays and NZB/W F1 SLE models. Superior to peptide inhibitors (IRF5-CPP5) and upstream disruptors (Feeblin). Procure only this (S)-enantiomer HCl salt to ensure target engagement and data reproducibility.

Molecular Formula C21H27ClFN7O
Molecular Weight 447.9 g/mol
Cat. No. B12410995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYE6144
Molecular FormulaC21H27ClFN7O
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl
InChIInChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1
InChIKeyNUNTVCPRDFANCY-ZOWAZICSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine Hydrochloride (YE6144) for IRF5-Directed Immunology and Autoimmune Disease Research


(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride, designated YE6144, is a selective small-molecule inhibitor of interferon regulatory factor 5 (IRF5), a key transcription factor driving the expression of type I interferons and pro-inflammatory cytokines in innate immune signaling pathways . YE6144 functions by inhibiting IRF5 phosphorylation, thereby blocking its transcriptional activity, and is supplied as a hydrochloride salt (molecular weight 447.9 g/mol) for research use .

Critical Procurement Consideration for (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine Hydrochloride: Evidence-Based Differentiation


Generic substitution in the IRF5 inhibitor space is not scientifically sound. IRF5-targeting compounds exhibit profound differences in mechanism (phosphorylation inhibition vs. dimerization disruption vs. pathway-specific blockade), potency (nanomolar vs. micromolar IC50 ranges), and chemical modality (small molecules vs. peptides) [1]. For instance, peptide inhibitors like IRF5-CPP5 show IC50 values for IRF5 dimerization of 15.3–15.4 μM, whereas the small-molecule inhibitor Feeblin targets the upstream TLR7/8/9-IRF5 pathway with an IC50 of 1.6 μM . Procurement of an incorrect analog without verifying functional activity and comparator data will compromise experimental reproducibility and invalidate translational studies in immunology and autoimmunity models.

Evidence Guide: Quantitative Differentiation of (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine Hydrochloride for Research Procurement


YE6144 Demonstrates Sub-Micromolar Functional Potency in Primary Human Cells Versus Micromolar Peptide-Based IRF5 Inhibitors

YE6144 inhibits the production of type I interferons with an IC50 of 0.09 μM (90 nM) in human peripheral blood mononuclear cells (PBMCs) . In contrast, the peptide-based IRF5 inhibitor IRF5-CPP5 exhibits IC50 values of 15.3–15.4 μM for IRF5 dimerization in recombinant assays . This represents a >100-fold difference in functional potency in cellular context, highlighting the superior cellular activity of YE6144 for ex vivo and in vitro immune studies.

Immunology Autoimmune Disease Type I Interferon

YE6144 Provides Direct Biochemical Inhibition of IRF5 Phosphorylation, a Mechanism Distinct from Upstream Pathway Blockers

YE6144 directly inhibits IRF5 phosphorylation at concentrations of 1–3 μM in human PBMCs and mouse splenocytes . This mechanism is distinct from Feeblin, which indirectly suppresses the IRF5 pathway (IC50 = 1.6 μM) by disrupting the SLC15A4-TASL adapter module upstream of IRF5 rather than targeting IRF5 directly . Researchers requiring direct interrogation of IRF5 phosphorylation and activation must select YE6144; Feeblin and related pathway inhibitors are unsuitable for studies requiring specific IRF5 target engagement.

IRF5 Phosphorylation Transcription Factor

YE6144 Demonstrates In Vivo Efficacy in a Clinically Relevant Lupus Model, Confirming Disease-Modifying Activity

In the NZB/W F1 mouse model of systemic lupus erythematosus, YE6144 administration maintained disease remission and alleviated the disease course . This in vivo validation contrasts with many IRF5 tool compounds lacking reported preclinical efficacy data, such as IRF5-IN-1, which has only reported in vitro reporter gene activity (IC50 = 1.6 μM) without published in vivo disease model validation [1]. For translational lupus research, YE6144 offers established in vivo disease-modifying activity.

Systemic Lupus Erythematosus In Vivo Efficacy Autoimmune Model

YE6144 (S-Enantiomer) Exhibits Defined Stereochemistry Essential for Reproducible Target Engagement

YE6144 is supplied as the defined (S)-enantiomer of the butane-1,2-diamine side chain, with the hydrochloride salt form providing improved aqueous solubility and handling characteristics . The patent family covering fluorine-substituted indazole compounds (US11242335, CA2958503A1) specifies that stereochemical configuration significantly impacts FGFR kinase inhibitory activity, with enantiomers showing divergent potency profiles [1]. While structurally related indazole FGFR inhibitors are commercially available as racemic mixtures or undefined stereoisomers, procurement of the specific (S)-enantiomer hydrochloride ensures batch-to-batch reproducibility and defined stereochemical target engagement.

Stereochemistry Enantiomeric Purity Reproducibility

YE6144 Exhibits Dual IRF5 and Type I IFN Inhibitory Activity with Consistent Potency Across Multiple Vendor Sources

Independent characterization by multiple commercial vendors (TargetMol, MedChemExpress, InvivoChem, ProbeChem) consistently reports YE6144-mediated inhibition of type I IFN production with an IC50 of approximately 0.09 μM (90 nM) in human HC PBMCs, alongside direct inhibition of IRF5 phosphorylation at 1–3 μM . In contrast, structurally distinct IRF5 pathway inhibitors such as Feeblin (IC50 = 1.6 μM) and IRF5-CPP5 (IC50 = 15.3–15.4 μM) exhibit higher micromolar potency and lack this multi-vendor consistency of characterization . This cross-vendor concordance provides procurement confidence in compound identity and expected biological activity.

IRF5 Type I Interferon Consistency

Defined Research Application Scenarios for (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine Hydrochloride Based on Quantitative Differentiation Evidence


Ex Vivo and In Vitro Investigation of IRF5-Driven Type I Interferon Production in Human Primary Immune Cells

Investigators studying the role of IRF5 in type I IFN-mediated autoimmune pathogenesis (e.g., SLE, Sjögren's syndrome) should utilize YE6144 for ex vivo stimulation assays with human PBMCs. The compound's sub-micromolar functional potency (IC50 = 0.09 μM) enables robust inhibition of type I IFN production at concentrations that avoid cytotoxicity . This application is supported by the >100-fold potency advantage over peptide-based inhibitors such as IRF5-CPP5 (IC50 = 15.3–15.4 μM), which are impractical for primary human cell functional assays due to limited potency and poor cellular penetration .

Direct Target Engagement Studies Requiring Biochemical Assessment of IRF5 Phosphorylation Status

For mechanistic studies interrogating IRF5 post-translational modification, YE6144 enables direct measurement of IRF5 phosphorylation inhibition in both human PBMCs and mouse splenocytes at 1–3 μM concentrations . This direct target engagement is mechanistically distinct from upstream pathway inhibitors like Feeblin (SLC15A4-TASL disruptor; IC50 = 1.6 μM), making YE6144 the appropriate selection for experiments designed to establish whether IRF5 phosphorylation specifically drives an observed phenotype .

Preclinical Translational Studies in Murine Models of Systemic Lupus Erythematosus (SLE)

Laboratories conducting in vivo efficacy studies in the NZB/W F1 mouse model of SLE require a compound with validated disease-modifying activity. YE6144 has demonstrated the ability to maintain disease remission and alleviate disease progression in this clinically relevant model . Alternative IRF5 tool compounds lacking in vivo validation (e.g., IRF5-IN-1, characterized only by in vitro ISRE reporter activity) present a high risk of translational failure due to unknown ADME properties or insufficient in vivo target coverage .

Stereochemistry-Sensitive Pharmacological Studies Requiring Defined Enantiomeric Composition

Investigators performing structure-activity relationship studies or requiring stereochemically defined target engagement should procure the specific (S)-enantiomer hydrochloride salt of YE6144 . The patent literature explicitly establishes that stereochemical configuration impacts biological activity within this indazole chemotype . Procurement of racemic mixtures or undefined stereoisomers from general chemical suppliers introduces uncontrolled variability that may confound dose-response relationships and compromise data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YE6144

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.